molecular formula C8H10FNO B8322868 2-Fluoro-4-(3-hydroxypropyl)pyridine

2-Fluoro-4-(3-hydroxypropyl)pyridine

Cat. No.: B8322868
M. Wt: 155.17 g/mol
InChI Key: ACUWVOAVOJFRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(3-hydroxypropyl)pyridine is a fluorinated pyridine derivative featuring a hydroxypropyl substituent at the 4-position and a fluorine atom at the 2-position. The fluorine atom introduces electron-withdrawing effects, modulating the pyridine ring's electronic properties and reactivity, while the hydroxypropyl group contributes to hydrogen bonding and solubility in polar solvents.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

3-(2-fluoropyridin-4-yl)propan-1-ol

InChI

InChI=1S/C8H10FNO/c9-8-6-7(2-1-5-11)3-4-10-8/h3-4,6,11H,1-2,5H2

InChI Key

ACUWVOAVOJFRMY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCCO)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Fluoro-4-(3-hydroxypropyl)pyridine and related compounds:

Compound Name Substituents Functional Groups Melting Point Key Properties Applications
This compound F, 3-hydroxypropyl Pyridine, -F, -OH Not reported Predicted moderate solubility (due to -OH), electron-deficient ring (F effect) Ligand design, synthetic intermediates
2,6-Bis(1-(3-hydroxypropyl)-1,2,3-triazol-4-yl)pyridine (PTD) Triazolyl, 3-hydroxypropyl Pyridine, triazole, -OH 111°C Stable orthorhombic crystal structure, chelating agent, melt-recrystallization Coordination complexes, mechanochemistry
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Cl, amino, substituted phenyl Pyridine, -Cl, -NH2, aryl 268–287°C High thermal stability, low solubility (bulky substituents) Materials science, pharmaceuticals
V-(3-hydroxypropyl)-2-methylquinazol-4-one Quinazolone, 3-hydroxypropyl Quinazolone, -OH Not reported Reactivity influenced by intramolecular hydrogen bonding Synthetic intermediates

Key Comparative Insights

Electronic Effects :

  • The fluorine atom in this compound reduces pyridine ring basicity and enhances electrophilicity compared to chlorine -containing analogs (e.g., compounds). This may favor nucleophilic substitution or metal coordination at specific positions .
  • Triazolyl groups in PTD enable strong chelation with metals, a property absent in the target compound unless additional coordinating groups are introduced .

Thermal Stability: PTD’s melting point (111°C) is significantly lower than that of chloro-/amino-substituted pyridines (268–287°C), suggesting that bulky or polar substituents (e.g., -Cl, -NH2, aryl) enhance lattice energy and thermal stability .

Solubility and Hydrogen Bonding :

  • The hydroxypropyl group in this compound likely improves aqueous solubility via hydrogen bonding, similar to PTD. However, PTD’s triazolyl groups may reduce solubility compared to simpler hydroxyalkyl chains .
  • In , intramolecular hydrogen bonding in hydroxypropyl-substituted quinazolones alters reaction selectivity, suggesting analogous effects could influence the target compound’s reactivity .

Crystallography and Solid-State Behavior: PTD’s orthorhombic crystal structure (Pbc2 space group) and stability upon recrystallization highlight the role of noncovalent interactions (CH/π, OH/X) in solid-state packing. The target compound’s fluorine atom may induce distinct packing modes due to its smaller size and electronegativity .

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